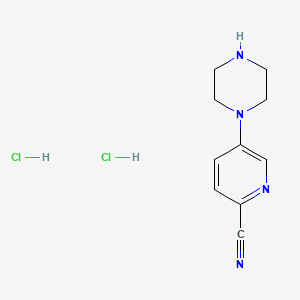

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride

Description

Properties

IUPAC Name |

5-piperazin-1-ylpyridine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBAWWUHIXJMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach Using Protected Piperazine Derivatives

A prominent method involves the synthesis of a protected intermediate, 5-(N-BOC-piperazin-1-yl)pyridine-2-amine , which is subsequently deprotected and converted to the dihydrochloride salt. This method is detailed in Chinese patent CN110551063A and involves the following key steps:

Step 1: Formation of Compound III by Substitution Reaction

- React compound II (a pyridine derivative) with compound I (N-BOC-piperazine) in dimethyl sulfoxide (DMSO) solvent.

- Add lithium chloride and triethylamine as additives to promote the substitution.

- Heat the mixture at 80-85 °C for about 12 hours.

- Cool and crystallize the intermediate compound III.

Step 2: Reduction to Product IV

- Reduce compound III using sodium sulfide nonahydrate in a mixture of water and methanol.

- Add inorganic salts such as ammonium chloride or sodium bicarbonate to optimize the reduction.

- Heat at 70-80 °C for 2 hours, then cool and extract with dichloromethane.

- Wash, dry, and crystallize the product to obtain compound IV.

Step 3: Deprotection and Salt Formation

- Deprotect the BOC group under acidic conditions.

- Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Process Parameters Summary

| Step | Reagents/Additives | Conditions | Notes |

|---|---|---|---|

| Substitution (Compound III) | Compound I, Compound II, LiCl, TEA | 80-85 °C, 12 h, DMSO solvent | Molar ratios: Compound I ~1.1 eq vs II |

| Reduction (Product IV) | Na2S·9H2O, Inorganic salts (NH4Cl etc.) | 70-80 °C, 2 h, H2O/MeOH | Sodium sulfide ~2.0 g/g vs compound II |

| Extraction & Crystallization | Dichloromethane, n-Heptane | 40-50 °C distillation, 5-10 °C crystallization | Purification and isolation steps |

This method emphasizes the use of sodium sulfide reduction for nitro group conversion and careful control of inorganic salts to improve yield and purity.

Direct Substitution and Salt Formation

Alternative approaches involve direct nucleophilic aromatic substitution of a halogenated pyridine-2-carbonitrile with piperazine, followed by salt formation:

- Starting from 5-chloropyridine-2-carbonitrile or 5-bromopyridine-2-carbonitrile.

- React with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO).

- Isolation of the free base intermediate.

- Conversion to dihydrochloride salt by treatment with HCl in an organic solvent or aqueous medium.

Though simpler, this method often requires careful optimization to avoid polysubstitution or side reactions and may yield lower purity without further purification steps.

Salt Formation and Purification

The dihydrochloride salt is typically prepared by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or isopropanol).

- Adding hydrochloric acid (gaseous or aqueous) in stoichiometric excess.

- Cooling the solution to induce crystallization.

- Filtering and drying under controlled temperature (50-60 °C) to obtain the pure dihydrochloride salt.

This step is critical to ensure stability, solubility, and handling properties of the final compound.

Research Findings and Optimization Notes

Use of Inorganic Salts in Reduction : Addition of ammonium chloride or sodium bicarbonate during sodium sulfide reduction improves reaction efficiency and reduces impurities.

Temperature Control : Maintaining reaction temperatures within specified ranges (70-85 °C) is essential for optimal substitution and reduction yields.

Solvent Choice : DMSO is preferred for substitution due to its high polarity and ability to dissolve both reagents and salts; methanol and water mixtures are effective for reduction and extraction.

Crystallization Conditions : Controlled cooling and use of anti-solvents (n-heptane) aid in obtaining high-purity crystalline products.

Impurity Management : Patent CN112724078A describes methods for removing impurities related to piperazine intermediates, highlighting the importance of purification protocols in scale-up.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution

-

Cyanide Group Reactivity :

The nitrile group undergoes nucleophilic substitution with alcohols, amines, or thiols under basic conditions (e.g., potassium carbonate or sodium hydroxide).-

Example Reaction :

-

Major Products :

-

Amides (via amines)

-

Ethers (via alcohols)

-

-

Oxidation and Reduction

-

Piperazine Ring :

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄/H+ | Piperazine N-oxide |

| Reduction | LiAlH₄ | Dihydropyridine |

Biological Interactions

The compound exhibits diverse biological activities due to its heterocyclic structure:

-

Enzyme Inhibition :

-

Receptor Modulation :

-

Interacts with serotonin receptors, suggesting utility in treating depression and anxiety.

-

-

Anticancer Potential :

Biological Data :

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| PDE4 | 0.12 | Competitive inhibition |

| 5-HT₇ Receptor | 2.5 | Agonism |

Stability and Solubility

Scientific Research Applications

Pharmaceutical Development

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for interactions with various biological targets, including:

- Receptors : It has been shown to influence serotonin receptors, which are critical in mood regulation and anxiety disorders.

- Enzymes : The compound's interactions with enzymes involved in metabolic pathways suggest its potential as a modulator of various biological processes .

Potential Therapeutic Applications

The compound has been studied for its potential applications in:

- Anticancer Therapy : Research indicates significant biological activity that may lead to the development of anti-cancer agents.

- Antimicrobial and Antiviral Properties : Pyridine derivatives, including this compound, have demonstrated therapeutic properties against various pathogens, making them candidates for antiviral and antimicrobial research .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes that include nucleophilic substitution reactions due to the carbonitrile group. The carbonitrile can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids. Additionally, the piperazine moiety can participate in typical amine reactions such as acylation and alkylation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Research : Investigations into its efficacy as an anti-cancer agent have shown promise, warranting further exploration into its mechanisms of action and optimization as a drug candidate.

- Neuropharmacology : Studies have indicated that this compound may modulate neurotransmitter systems, potentially offering new avenues for treating neurological disorders .

- Antimicrobial Activity : In light of the COVID-19 pandemic, research into pyridine compounds has intensified, with findings suggesting that derivatives like this one could be effective against viral infections .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride

Levocetirizine Dihydrochloride

FR-183998 and Sabiporide

- Structure: FR-183998: Benzoylguanidine with a dichlorothiophene and dimethylaminoethyl carbamoyl group. Sabiporide: Trifluoromethylbenzamide with a pyrrole-carbonyl-piperazine group.

- Key Differences :

- Mechanism : Piperazine facilitates interaction with ion transport proteins, but their larger structures enable prolonged inhibitory effects .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

5-(Benzylsulfanyl)pyridine-2-carbonitrile

- Structure : Pyridine-carbonitrile core with a benzylsulfanyl group at position 5.

- Key Differences :

Structural and Functional Analysis Table

Research Findings and Implications

- Piperazine Role : The piperazine moiety is a common feature across all compared compounds, enhancing solubility (via dihydrochloride salt) and enabling interactions with biological targets.

- Substituent Impact :

- Therapeutic Divergence : Despite structural similarities, applications range from antihistamines (Levocetirizine) to ion transport inhibitors (Sabiporide), highlighting the importance of substituent-driven target specificity.

Biological Activity

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₉H₁₃Cl₂N₃

- Molecular Weight : 220.12 g/mol

This structure includes a pyridine ring substituted with a piperazine moiety and a carbonitrile group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Binding : It exhibits affinity for certain receptors, modulating their activity, which can lead to therapeutic effects in various diseases.

Antitumor Activity

Research indicates that this compound has significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, with IC₅₀ values in the nanomolar range. The compound's mechanism involves the inhibition of Class I PI3-kinase enzymes, which are crucial in cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses moderate antibacterial effects against several strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways. Notably, it demonstrated selectivity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against pathogenic bacteria. The study revealed that it exhibited significant inhibition zones in agar diffusion assays, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperazine and pyridine rings can enhance potency and selectivity against specific targets. For instance, substituting different functional groups on the carbonitrile moiety has been shown to improve antitumor efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride, and how can reaction parameters be optimized to enhance purity and yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine-2-carbonitrile derivatives and piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization includes controlling stoichiometric ratios (e.g., 1.2:1 piperazine to pyridine derivative), reaction temperature (80–100°C), and purification via recrystallization or column chromatography. Acidic workup with HCl yields the dihydrochloride salt. Purity can be verified using HPLC or LC-MS, with yield improvements achieved by inert atmosphere conditions and catalytic bases like triethylamine .

Q. What are the critical safety considerations and recommended personal protective equipment (PPE) when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include using nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work should be conducted in a fume hood with local exhaust ventilation. Spills require immediate containment using absorbent materials (e.g., vermiculite) and neutralization with sodium bicarbonate. Storage conditions should maintain the compound in a tightly sealed container at 2–8°C, away from moisture and oxidizers .

Q. How can researchers determine the solubility profile of this compound in various solvents, and what factors influence its solubility under different experimental conditions?

- Methodological Answer : Solubility is assessed via gravimetric analysis or UV-Vis spectroscopy in solvents like water, ethanol, DMSO, and dichloromethane. Factors include pH (solubility increases in acidic media due to protonation of the piperazine moiety), temperature (higher temps improve solubility in polar solvents), and ionic strength. For example, aqueous solubility at pH 4.0 can exceed 50 mg/mL, while in DMSO, solubility may reach 100 mg/mL. Sonication or heating (≤50°C) aids dissolution .

Advanced Research Questions

Q. What advanced characterization techniques are essential for elucidating the molecular structure and salt form confirmation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the dihydrochloride salt form and hydrogen-bonding network. Solid-state NMR (¹³C CP/MAS) can identify protonation states of the piperazine nitrogen atoms. FT-IR spectroscopy verifies CN stretching (~2220 cm⁻¹) and NH⁺ vibrations (2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H⁺] at m/z 233.1 for the free base) .

Q. In pharmacological studies, how can the bioactivity of this compound be systematically evaluated against microbial targets?

- Methodological Answer : Bioactivity assays include minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Structural analogs (e.g., fluoroquinolone intermediates) suggest potential inhibition of DNA gyrase or topoisomerase IV. Dose-response curves (0.1–100 µM) and time-kill assays assess bactericidal vs. bacteriostatic effects. Synergy with β-lactam antibiotics can be evaluated via checkerboard assays .

Q. What experimental strategies resolve discrepancies in stability data under varying humidity and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling (0, 1, 2, 4 weeks) monitor degradation via HPLC. Kinetic modeling (Arrhenius equation) predicts shelf-life. Degradation products (e.g., hydrolyzed cyano groups forming carboxylic acids) are identified using LC-MS. Controlled humidity chambers and dynamic vapor sorption (DVS) analysis quantify hygroscopicity .

Q. How does the dihydrochloride salt form influence crystallinity and hygroscopicity compared to other salts?

- Methodological Answer : Salt selection impacts physicochemical properties. The dihydrochloride form typically exhibits higher crystallinity (confirmed via powder XRD) and lower hygroscopicity than mesylate or tosylate salts. Gravimetric moisture sorption analysis (25°C, 0–95% RH) quantifies water uptake. Differential scanning calorimetry (DSC) reveals melting points (e.g., ~258°C for the dihydrochloride) and phase transitions .

Q. What computational approaches predict the reactivity and tautomeric forms of this compound in solution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria between pyridine and pyridinium forms. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) predict solvation effects. pKa prediction tools (e.g., MarvinSuite) estimate protonation states at physiological pH, guiding reactivity in nucleophilic substitutions or metal-catalyzed couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.